molecular formula C26H21NO6S B12208654 (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No.: B12208654
M. Wt: 475.5 g/mol
InChI Key: DBZJJFWBWDUYIR-DHRITJCHSA-N
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Description

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic compound that features a combination of indole, benzofuran, and benzenesulfonate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate typically involves multi-step organic reactions The initial steps often include the formation of the indole and benzofuran intermediates, followed by their coupling through a condensation reaction

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzenesulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers are investigating its efficacy and safety as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H21NO6S

Molecular Weight

475.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C26H21NO6S/c1-3-27-16-17(22-14-18(31-2)10-12-23(22)27)13-25-26(28)21-11-9-19(15-24(21)32-25)33-34(29,30)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3/b25-13+

InChI Key

DBZJJFWBWDUYIR-DHRITJCHSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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